An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related compounds and general synthetic strategies for the tetrahydroquinoline scaffold to provide a broader context for researchers.
Core Chemical Properties
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. Its structure makes it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | >26.6 µg/mL (at pH 7.4) | PubChem[1] |
| pKa | Data not available |
Note: The lack of publicly available experimental data for the melting point, boiling point, and pKa of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid suggests that these properties have not been extensively studied or reported. For context, the parent compound, 1,2,3,4-tetrahydroquinoline, has a melting point of 9-14 °C and a boiling point of 249 °C.
Synthesis and Reactivity
General Synthetic Strategies:
The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline. Domino reactions, which allow for the formation of multiple bonds in a single operation, have also proven to be an efficient strategy.
A plausible synthetic approach could involve the cyclization of an appropriate aniline derivative followed by aromatization and subsequent reduction, or the direct modification of a pre-existing tetrahydroquinoline. For instance, a common route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
The following diagram illustrates a generalized synthetic workflow for substituted tetrahydroquinolines, which could be adapted for the synthesis of the 6-carboxylic acid derivative.
Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.
Biological Activity and Signaling Pathways
The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are present in a wide array of natural products and synthetic compounds with significant biological activities.[2] Derivatives of this core structure have been investigated for their potential as:
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Anticancer Agents: Some tetrahydroquinoline derivatives have shown the ability to induce autophagy in cancer cells through the PI3K/AKT/mTOR signaling pathway.[3] Additionally, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1.[4]
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Antimicrobial Agents: Various analogs have demonstrated antibacterial and antifungal properties.
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Neuroprotective Agents: The tetrahydroisoquinoline core is found in molecules with neuroprotective effects.
It is important to note that while the general class of compounds exhibits these activities, the specific biological role and mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid have not been detailed in the available literature.
The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a known target for some tetrahydroquinoline derivatives.
Caption: The PI3K/AKT/mTOR pathway, a target for some anticancer tetrahydroquinolines.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid are not explicitly available. However, based on synthetic strategies for similar compounds, a general protocol can be proposed.
Proposed Synthetic Protocol (Hypothetical):
A potential synthesis could be adapted from the procedures described for halogenated derivatives.[5][6] This would likely involve a multi-step synthesis starting from a commercially available substituted aniline or quinoline.
Example General Steps (Adaptable):
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Starting Material Preparation: Functionalization of a suitable aniline or quinoline precursor to introduce the necessary groups for cyclization and the carboxylic acid moiety (or a precursor).
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Cyclization: An acid-catalyzed cyclization, such as the Pictet-Spengler reaction, to form the tetrahydroquinoline ring system.
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Purification: Purification of the crude product would likely involve column chromatography on silica gel, followed by recrystallization to obtain the pure carboxylic acid.
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Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Analytical Methods:
The characterization and quantification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives would typically involve:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a compound of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data on its physical properties and biological activity are sparse in the current literature, the known chemistry of the tetrahydroquinoline scaffold provides a strong foundation for future research. The synthetic strategies and biological pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is required to fully characterize its chemical properties and therapeutic potential.
References
- 1. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 6. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
![1-((4'-Chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](https://i.imgur.com/EXAMPLE.png)
![(±)-N-((4'-chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-L-proline](https://i.imgur.com/EXAMPLE2.png)
